molecular formula C25H19ClN2O5S B610297 PS432, >=98% (Hplc) CAS No. 2083630-26-4

PS432, >=98% (Hplc)

Cat. No.: B610297
CAS No.: 2083630-26-4
M. Wt: 494.94
InChI Key: NBZPOMWJBSLLCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PS432 involves multiple steps, starting with the preparation of the core structure, which includes a pyrrole ring fused with a benzothiazole moiety. The key steps include:

Industrial Production Methods

Industrial production of PS432 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

PS432 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of PS432 .

Scientific Research Applications

PS432 has a wide range of scientific research applications, including:

Mechanism of Action

PS432 exerts its effects by targeting the regulatory site known as the PIF-pocket in the kinase domain of Protein Kinase C. This allosteric inhibition prevents the activation of Protein Kinase C, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival. The compound effectively arrests the cell cycle at the G0/G1 phase, thereby inhibiting cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of PS432

PS432 stands out due to its high specificity for the PIF-pocket of Protein Kinase C and its potent inhibitory effects on non-small cell lung cancer cells. Unlike other inhibitors, PS432 has shown minimal side effects in preclinical models, making it a promising candidate for further development .

Properties

CAS No.

2083630-26-4

Molecular Formula

C25H19ClN2O5S

Molecular Weight

494.94

IUPAC Name

ethyl 2-[5-(4-chlorophenyl)furan-2-yl]-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-2H-pyrrole-3-carboxylate

InChI

InChI=1S/C25H19ClN2O5S/c1-3-32-24(31)20-21(18-11-10-17(33-18)14-5-7-15(26)8-6-14)28(23(30)22(20)29)25-27-16-9-4-13(2)12-19(16)34-25/h4-12,21,29H,3H2,1-2H3

InChI Key

NBZPOMWJBSLLCT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C(=O)N(C1C2=CC=C(O2)C3=CC=C(C=C3)Cl)C4=NC5=C(S4)C=C(C=C5)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PS432;  PS-432;  PS 432; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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